(R)-4-(1-Aminobutyl)phenol hydrochloride
Description
(R)-4-(1-Aminobutyl)phenol hydrochloride (CAS: 1217445-51-6) is a chiral organic compound characterized by a phenol ring substituted with an aminobutyl group at the para-position. This compound is structurally classified as a β-amino alcohol derivative, with the aminobutyl chain influencing its solubility, lipophilicity, and receptor-binding properties .
Properties
CAS No. |
1217445-51-6 |
|---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-3-10(11)8-4-6-9(12)7-5-8;/h4-7,10,12H,2-3,11H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
JKUKIQUZERUIDJ-HNCPQSOCSA-N |
SMILES |
CCCC(C1=CC=C(C=C1)O)N.Cl |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)O)N.Cl |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)O)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
Compounds with analogous phenol-based structures but differing substituent positions or functional groups include:
Key Observations :
- Substituent Position: The para-substitution in (R)-4-(1-Aminobutyl)phenol enhances steric accessibility compared to meta-substituted analogs like (R)-4-Amino-3-phenylbutyric acid hydrochloride, which may reduce interaction with planar binding sites .
- Stereochemistry: All listed compounds are chiral, but only (R)-4-(1-Aminobutyl)phenol and its hydroxyethyl analog explicitly specify the (R)-configuration, which is critical for enantioselective biological activity .
Physicochemical Properties
| Property | (R)-4-(1-Aminobutyl)phenol HCl | 4-(Methylamino)phenol sulfate | (R)-4-Amino-3-phenylbutyric acid HCl | (R)-4-(1-Amino-2-hydroxyethyl)phenol HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 201.70 | 228.22 | 215.68 | 189.64 |
| Solubility | Moderate in polar solvents | Highly soluble in water | Low in water, soluble in DMSO | High in water due to hydroxyl group |
| Lipophilicity (LogP) | ~2.1 (estimated) | ~0.5 | ~1.8 | ~0.9 |
| Stability | Stable at room temperature | Oxidizes in air | Hygroscopic | Sensitive to humidity |
| Hazard Profile | Irritant (skin/eyes) | Toxic gas release with acids | Irritant (H315, H319) | H302 (oral toxicity), H315, H319 |
Notes:
- The sulfate group in 4-(Methylamino)phenol sulfate increases water solubility but introduces reactivity with acids, releasing toxic gases (e.g., sulfur oxides) .
- The phenyl group in (R)-4-Amino-3-phenylbutyric acid hydrochloride contributes to higher lipophilicity, favoring membrane permeability but limiting aqueous solubility .
Pharmacological Implications (Inferred from Structure)
- This compound: The aminobutyl chain may enhance binding to hydrophobic pockets in enzymes or receptors, such as monoamine oxidases or adrenergic receptors.
- 4-(Methylamino)phenol sulfate: The methylamino group and sulfate ester may act as prodrug moieties, with in vivo hydrolysis releasing active metabolites .
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